molecular formula C10H20O2 B13736540 2-tert-Butyloxycyclohexan-1-ol CAS No. 2979-31-9

2-tert-Butyloxycyclohexan-1-ol

Cat. No.: B13736540
CAS No.: 2979-31-9
M. Wt: 172.26 g/mol
InChI Key: ZJLNOFGIRHSFLR-UHFFFAOYSA-N
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Description

2-tert-Butyloxycyclohexan-1-ol, also known as 2-(1,1-Dimethylethoxy)cyclohexanol, is an organic compound with the molecular formula C10H20O2 and a molecular weight of 172.26 g/mol . This compound is characterized by a cyclohexanol ring substituted with a tert-butoxy group at the second position. It is a versatile compound used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-Butyloxycyclohexan-1-ol typically involves the alkylation of cyclohexanol with tert-butyl chloride in the presence of a catalyst such as ferric chloride. The reaction is carried out in a solvent like 1,2-ethylene dichloride at a controlled temperature of 15-20°C . The reaction mixture is then washed and purified to obtain the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures efficient production with minimal waste. The process involves the use of tert-butyl hydroperoxide and copper catalysts to achieve high yields .

Chemical Reactions Analysis

Types of Reactions

2-tert-Butyloxycyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into different alcohol derivatives.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents such as alkyl halides and acids can facilitate substitution reactions.

Major Products

The major products formed from these reactions include various alcohols, ketones, and carboxylic acids, depending on the reaction conditions and reagents used .

Scientific Research Applications

2-tert-Butyloxycyclohexan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-tert-Butyloxycyclohexan-1-ol involves its interaction with various molecular targets and pathways. The tert-butoxy group can influence the compound’s reactivity and interactions with enzymes and other biomolecules. Detailed studies are required to elucidate the specific pathways and targets involved .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanol: A simple alcohol with a cyclohexane ring.

    2-tert-Butylcyclohexanol: Similar structure but without the oxygen atom in the tert-butyl group.

    tert-Butyl alcohol: A simpler alcohol with a tert-butyl group.

Uniqueness

2-tert-Butyloxycyclohexan-1-ol is unique due to the presence of both a cyclohexanol ring and a tert-butoxy group, which imparts distinct chemical properties and reactivity compared to its similar compounds .

Properties

CAS No.

2979-31-9

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxy]cyclohexan-1-ol

InChI

InChI=1S/C10H20O2/c1-10(2,3)12-9-7-5-4-6-8(9)11/h8-9,11H,4-7H2,1-3H3

InChI Key

ZJLNOFGIRHSFLR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1CCCCC1O

Origin of Product

United States

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